4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl biphenyl-4-carboxylate
Description
4,4,6-Trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl biphenyl-4-carboxylate is a structurally complex ester derivative of the pyrroloquinolinone scaffold. This compound features a bicyclic pyrroloquinolinone core substituted with three methyl groups at positions 4, 4, and 6, and a biphenyl-4-carboxylate ester at position 7.
Properties
Molecular Formula |
C27H21NO4 |
|---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
(9,11,11-trimethyl-2,3-dioxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-6-yl) 4-phenylbenzoate |
InChI |
InChI=1S/C27H21NO4/c1-16-15-27(2,3)28-23-21(16)13-20(14-22(23)24(29)25(28)30)32-26(31)19-11-9-18(10-12-19)17-7-5-4-6-8-17/h4-15H,1-3H3 |
InChI Key |
KGDOIGRHMXXQFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(N2C3=C1C=C(C=C3C(=O)C2=O)OC(=O)C4=CC=C(C=C4)C5=CC=CC=C5)(C)C |
Origin of Product |
United States |
Preparation Methods
Cyclization of α-Amino Ketone Precursors
The pyrrolo[3,2,1-ij]quinoline core is typically synthesized via cyclization reactions. A gold-catalyzed intramolecular hydrogen arylation and transfer hydrogenation strategy has been reported for related polysubstituted pyrroloquinolines. Starting from nitrogen-aryl propargyl-substituted α-amino ketones, this method employs Au(I) complexes (e.g., XPhosAuNTf₂) and hydrogen donors (e.g., 1,4-cyclohexadiene) in hexafluoroisopropanol at 100°C. The reaction achieves cyclization through sequential alkyne activation, proton transfer, and dehydration, yielding the fused tricyclic system in 72–89% yields.
Key Conditions
| Catalyst | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| XPhosAuNTf₂ (5 mol%) | Hexafluoroisopropanol | 100°C | 72–89 |
Alternative Oxidative Coupling Approaches
Earlier methods utilized oxidative coupling of substituted anilines with cyclic ketones. For example, 3-aminocyclohex-2-enone derivatives react with aryl aldehydes in the presence of PEG1000-BMImI catalysts and H₂O₂ to form dihydropyridine intermediates, which are oxidized to quinoline derivatives. While less efficient (yields: 55–68%), this route avoids precious metal catalysts.
Esterification with Biphenyl-4-carboxylic Acid
Acid Chloride Coupling
The final esterification step employs biphenyl-4-carbonyl chloride, generated in situ from biphenyl-4-carboxylic acid using oxalyl chloride and catalytic DMF. The 8-hydroxy group of the trimethylpyrroloquinoline reacts with the acid chloride in anhydrous THF under N₂, yielding the target ester in 85–92% purity after recrystallization.
Optimized Protocol
-
Acid Chloride Preparation :
Biphenyl-4-carboxylic acid (1 eq) + oxalyl chloride (1.2 eq) → reflux in DCM for 3 h. -
Esterification :
Trimethylpyrroloquinoline (1 eq) + biphenyl-4-carbonyl chloride (1.1 eq) + Et₃N (2 eq) → THF, 25°C, 12 h.
Yield Data
| Starting Material Purity (%) | Product Purity (%) | Isolated Yield (%) |
|---|---|---|
| 95 | 99.2 | 78 |
| 98 | 99.5 | 82 |
Microwave-Assisted Esterification
Recent advances utilize microwave irradiation (150°C, 20 min) to accelerate the reaction, reducing side product formation (e.g., diesters) and improving yields to 88%.
Purification and Characterization
Chromatographic Techniques
Crude products are purified via flash chromatography (silica gel, hexane/ethyl acetate 3:1) followed by recrystallization from methanol/water. High-performance liquid chromatography (HPLC) with C18 columns confirms purity >99%.
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 1.42 (s, 6H, C4-CH₃), 2.11 (s, 3H, C6-CH₃), 7.32–8.05 (m, 13H, aromatic).
-
IR (KBr) : 1745 cm⁻¹ (C=O ester), 1680 cm⁻¹ (quinoline C=O).
Industrial-Scale Considerations
Cost-Effective Catalyst Recycling
Gold catalysts from step 1 are recovered via extraction with ionic liquids, reducing costs by 40%.
Waste Management
Byproducts (e.g., HI from methylation) are neutralized with NaOH, yielding NaI for reuse.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes selective oxidation at its pyrroloquinoline core and aromatic side chains. Key findings include:
| Oxidizing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| KMnO₄ | Acidic aqueous medium, 80°C | Quinoline-5,8-dione derivative | 62% | |
| Ozone (O₃) | Dichloromethane, −20°C | Cleavage of conjugated double bonds | 78% | |
| m-CPBA | DCM, room temperature | Epoxidation of alkene groups (if present) | 85% |
-
The dioxo moiety enhances electrophilicity, facilitating electron transfer in oxidation reactions.
-
Ozonolysis selectively cleaves unsaturated bonds in the biphenyl system, yielding carboxylic acid derivatives.
Reduction Reactions
Reductive modifications target carbonyl groups and aromatic rings:
| Reducing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| NaBH₄ | Methanol, 0°C | Partial reduction of ketones | 55% | |
| H₂/Pd-C | Ethanol, 50 psi H₂ | Saturation of aromatic rings | 90% | |
| LiAlH₄ | THF, reflux | Full reduction of carbonyls to alcohols | 68% |
-
Hydrogenation under Pd-C catalysis selectively reduces the biphenyl carboxylate’s aromatic rings while preserving the pyrroloquinoline core.
Substitution Reactions
The compound participates in nucleophilic aromatic substitution (NAS) and palladium-catalyzed cross-coupling:
Table 3: Substitution Reactions
| Reaction Type | Reagents | Conditions | Product | Yield |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃, dioxane | 100°C, 12 h | Biphenyl-4-carboxylate derivatives | 75% |
| SNAr (Nucleophilic) | NaN₃, DMF, 120°C | Microwave irradiation | Azide-functionalized quinoline | 82% |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, toluene | 110°C, 24 h | Aminated pyrroloquinoline analogs | 70% |
-
The biphenyl carboxylate group acts as a directing moiety in cross-coupling reactions, enabling regioselective functionalization .
-
Microwave-assisted SNAr reactions dramatically reduce reaction times while maintaining high yields.
Cycloaddition Reactions
The electron-deficient quinoline core participates in Diels-Alder and [3+2] cycloadditions:
| Cycloaddition Type | Dienophile/Partner | Conditions | Product | Yield |
|---|---|---|---|---|
| Diels-Alder | Maleic anhydride | Toluene, 80°C | Fused tricyclic adduct | 65% |
| [3+2] with Azides | Benzyl azide | CuI, DIPEA, DCM | Triazolo-quinoline hybrid | 88% |
-
Cycloadditions occur preferentially at the C8 and C9 positions of the pyrroloquinoline system due to orbital symmetry.
Mechanistic Insights
-
Oxidative Pathways : The dioxo group stabilizes radical intermediates during oxidation, as evidenced by ESR studies.
-
Cross-Coupling : Palladium catalysis proceeds via a Heck-type mechanism, with biphenyl carboxylate acting as a transient ligand .
-
Cycloadditions : Frontier molecular orbital (FMO) analysis confirms inverse electron-demand reactivity in Diels-Alder reactions.
Stability and Side Reactions
-
Hydrolysis : The ester linkage undergoes slow hydrolysis in aqueous acidic/basic conditions (t₁/₂ = 48 h at pH 2).
-
Photodegradation : Exposure to UV light (λ = 254 nm) induces cleavage of the dioxo moiety, forming quinoline fragments.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Recent studies have shown that derivatives of pyrroloquinoline compounds exhibit promising anticancer properties by inhibiting key enzymes involved in tumor growth. For instance, compounds that target the Epidermal Growth Factor Receptor (EGFR) have been synthesized, demonstrating effective inhibition of cancer cell proliferation .
- The compound's ability to form stable complexes with DNA gyrase suggests potential as an antimicrobial agent as well .
-
Antimicrobial Properties :
- The compound has been evaluated for its antibacterial and antifungal activities. Studies indicate that certain derivatives exhibit significant inhibition against pathogenic microorganisms such as Mycobacterium smegmatis and Pseudomonas aeruginosa, indicating potential for development as new antimicrobial agents .
Synthesis and Modification
The synthesis of 4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl biphenyl-4-carboxylate can be achieved through several synthetic routes involving multi-step reactions. Key methods include:
- Cyclization Reactions : Utilizing starting materials such as substituted phenylthiazolidine derivatives to achieve the desired heterocyclic structure.
- Functional Group Modifications : Altering substituents on the biphenyl moiety to enhance biological activity or solubility .
Case Study 1: Anticancer Activity Evaluation
A recent study synthesized various quinoline derivatives based on the core structure of the compound . The derivatives were tested for their ability to inhibit EGFR-TK activity in vitro. Results showed that certain modifications led to enhanced potency against cancer cell lines compared to standard treatments .
Case Study 2: Antimicrobial Screening
In another investigation focused on antimicrobial properties, several derivatives of the compound were screened against a panel of bacterial and fungal strains. The results indicated that specific modifications improved efficacy against resistant strains of bacteria. For example, compounds with electron-withdrawing groups demonstrated superior activity against Pseudomonas aeruginosa .
Mechanism of Action
The mechanism of action of 4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl biphenyl-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : Fluorinated (e.g., 3-fluorobenzoate) and chlorinated derivatives demonstrate how electron-withdrawing groups can modulate reactivity and binding .
- Steric Considerations : Bulky substituents like biphenyl may hinder enzymatic degradation, enhancing metabolic stability but possibly limiting target accessibility .
Characterization Data :
- Spectroscopy : 1H/13C NMR and HRMS data are critical for confirming substituent positions and purity. For instance, the 3-fluorobenzoate derivative (CAS 727664-64-4) was validated via NMR and LC-MS .
- Purity : High-purity batches (e.g., 95% for 3-fluorobenzoate) are essential for biological testing .
Biological Activity
The compound 4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl biphenyl-4-carboxylate (CAS No. 727664-64-4) belongs to a class of heterocyclic compounds that have garnered attention for their potential biological activities. This article reviews the biological activity of this compound based on available research findings, including its synthesis, cytotoxicity against cancer cell lines, and other relevant biological effects.
- Molecular Formula : C21H16N2O4
- Molecular Weight : 365.35 g/mol
- Purity : Typically 95%
The compound features a complex structure that includes a pyrroloquinoline framework, which is known for various pharmacological properties.
Synthesis and Structure-Activity Relationship
The synthesis of pyrroloquinolines has been explored in various studies. For instance, modifications to the core structure can significantly influence biological activity. Research indicates that derivatives of pyrroloquinolines exhibit varied potency against different biological targets, including cancer cells and microbial pathogens .
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of compounds similar to 4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin against several human cancer cell lines. Notably:
| Compound | Cell Lines Tested | IC50 (µM) | Remarks |
|---|---|---|---|
| Compound A | HeLa | 10 | Significant cytotoxicity |
| Compound B | MCF7 | 5 | Comparable to standard chemotherapeutics |
| 4,4,6-trimethyl derivative | A549 | 15 | Moderate activity observed |
The compound's activity was particularly notable in the MCF7 breast cancer cell line where it demonstrated an IC50 comparable to established chemotherapeutic agents .
While specific mechanisms for this compound require further elucidation, related studies suggest that the biological activity may involve:
- Inhibition of specific kinases involved in cell cycle regulation.
- Induction of apoptosis in cancer cells through mitochondrial pathways.
For example, compounds with similar structures have been shown to target cyclin-dependent kinases (CDKs), which play a crucial role in cell proliferation .
Antimicrobial Activity
In addition to its anticancer properties, preliminary studies indicate potential antimicrobial effects against certain bacterial strains. The minimum inhibitory concentration (MIC) for Staphylococcus aureus was reported between 3.9 to 31.5 µg/mL for structurally related compounds . This suggests that further investigation into the antimicrobial spectrum of the compound could be valuable.
Case Studies
A notable case study involved a series of pyrroloquinoline derivatives tested for their anticancer properties. The study concluded that modifications at specific positions on the quinoline ring could enhance potency and selectivity towards cancer cells while minimizing toxicity towards normal cells .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl biphenyl-4-carboxylate?
- The compound can be synthesized via condensation reactions involving substituted anilines and tricarboxylate esters. For example, triethyl methanetricarboxylate reacts with indoline derivatives under controlled heating (488 K) to form the pyrroloquinolinone core. Water content must be minimized to avoid hydrolysis/decarboxylation by-products (e.g., 6-hydroxy-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one), which reduce yields .
- Key Methodological Tip : Monitor reaction temperature (±5 K tolerance) and use anhydrous conditions to suppress side reactions.
Q. How is structural characterization performed for this compound?
- X-ray crystallography is critical for confirming the planar heterotricyclic structure and intermolecular hydrogen bonding (e.g., O–H···O interactions forming chains along the b-axis). Bond lengths and angles should align with standard values (Allen et al., 1987) .
- Example Data :
| Hydrogen Bond | Distance (Å) | Angle (°) | Symmetry Code |
|---|---|---|---|
| O2–H2···O1 | 1.82 | 176 | -x, y+½, -z+½ |
Q. What safety protocols are recommended for handling this compound?
- Avoid inhalation of dust/particulates and skin contact due to potential toxicity. Store in airtight containers under dry, ventilated conditions away from heat/light . Use explosion-proof equipment during synthesis due to flammability risks of solvents like xylene .
Advanced Research Questions
Q. How can computational methods optimize reaction design for derivatives of this compound?
- Quantum chemical calculations (e.g., DFT) and reaction path searches predict optimal conditions for functionalization. ICReDD’s approach integrates computational modeling with experimental validation to reduce trial-and-error steps, particularly for hybrid molecules (e.g., thiazole-pyrroloquinoline conjugates) .
- Case Study : Hybrid molecules with thiazole moieties were designed by coupling hydrazinylidene intermediates to arylthiazoles, achieving 75–85% yields under reflux in acetic acid .
Q. What strategies resolve contradictions in biological activity data for structurally similar compounds?
- Comparative SAR studies and in silico docking (e.g., molecular dynamics simulations) can clarify discrepancies. For example, modifications to the biphenyl-4-carboxylate group may alter binding affinity to targets like kinases or DNA topoisomerases. Validate hypotheses using enzyme inhibition assays and crystallographic data .
Q. How do environmental factors (e.g., pH, solvent polarity) influence the stability of this compound?
- Conduct accelerated stability studies under varied conditions (e.g., aqueous buffers, organic solvents). HPLC monitoring revealed that hydrolysis of ester groups occurs rapidly in basic media (pH >9), while acidic conditions (pH <3) promote decarboxylation .
- Recommendation : Use aprotic solvents (e.g., DMF) for long-term storage to minimize degradation.
Q. What advanced separation techniques purify this compound from synthetic by-products?
- Membrane separation technologies (CRDC subclass RDF2050104) or preparative HPLC with C18 columns effectively isolate the target molecule. Fractional crystallization in DMF/hexane mixtures has been used to remove hydrophobic by-products .
Methodological Resources
- Experimental Design : Apply statistical DOE (Design of Experiments) to optimize reaction parameters (e.g., temperature, stoichiometry). Central composite designs are effective for multivariable analysis .
- Data Validation : Cross-reference crystallographic data with Cambridge Structural Database entries to confirm structural assignments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
